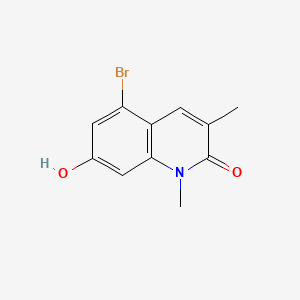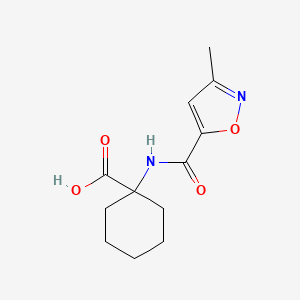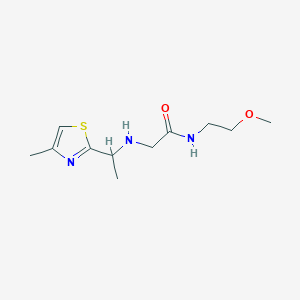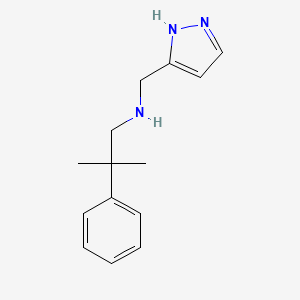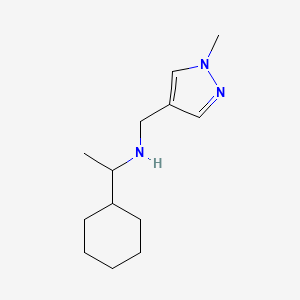![molecular formula C42H37O2PSi B14909172 3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol is a complex organic compound featuring a binaphthyl backbone with phosphanyl and hydroxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol typically involves multiple steps, including the formation of the binaphthyl backbone, introduction of the phosphanyl group, and subsequent functionalization with hydroxy and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the phosphanyl group can produce phosphine derivatives.
科学的研究の応用
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
作用機序
The mechanism by which (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the hydroxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions modulate the compound’s activity and its ability to influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone and the presence of both phosphanyl and hydroxy groups, which provide unique reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C42H37O2PSi |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
3-diphenylphosphanyl-1-[2-[(R)-hydroxy-(2-trimethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C42H37O2PSi/c1-46(2,3)38-25-15-14-24-35(38)41(43)36-27-26-29-16-10-12-22-33(29)39(36)40-34-23-13-11-17-30(34)28-37(42(40)44)45(31-18-6-4-7-19-31)32-20-8-5-9-21-32/h4-28,41,43-44H,1-3H3/t41-/m0/s1 |
InChIキー |
RFPFQIYLMYEHJV-RWYGWLOXSA-N |
異性体SMILES |
C[Si](C)(C)C1=CC=CC=C1[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)

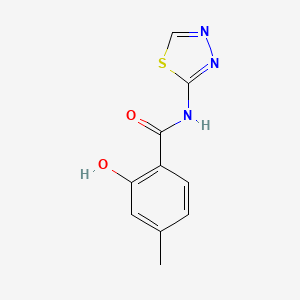
![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
